molecular formula C8H11NO2 B14194530 1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one CAS No. 918423-13-9

1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one

Cat. No.: B14194530
CAS No.: 918423-13-9
M. Wt: 153.18 g/mol
InChI Key: VHQXLRQIVMVLKM-UHFFFAOYSA-N
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Description

1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound that features an oxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, often involving catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

    1,3-Oxazole Derivatives: These compounds share the oxazole ring and exhibit similar chemical properties.

    Pyridine Derivatives: Compounds with a pyridine ring also show comparable reactivity and applications.

    Oxazolidinones: These are structurally related and often studied for their biological activities.

Uniqueness: 1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing new molecules with specific functions.

Properties

CAS No.

918423-13-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-methylidene-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyridin-3-one

InChI

InChI=1S/C8H11NO2/c1-6-7-4-2-3-5-9(7)8(10)11-6/h7H,1-5H2

InChI Key

VHQXLRQIVMVLKM-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCCN2C(=O)O1

Origin of Product

United States

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